molecular formula C24H30N2O4 B5137420 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-methylbenzyl)benzamide

4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-methylbenzyl)benzamide

Cat. No. B5137420
M. Wt: 410.5 g/mol
InChI Key: SMNRTJNFLHFOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-methylbenzyl)benzamide, commonly known as MPWB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPWB belongs to a class of compounds known as benzamides, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In

Mechanism of Action

The mechanism of action of MPWB is not fully understood, but it is believed to act through the modulation of various signaling pathways. MPWB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, MPWB has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. By modulating these pathways, MPWB may exert its anti-inflammatory, analgesic, and anti-cancer effects.
Biochemical and Physiological Effects:
MPWB has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that MPWB inhibits the proliferation of breast cancer cells and induces apoptosis. Additionally, MPWB has been shown to reduce inflammation and pain in animal models of inflammation and pain. MPWB has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

MPWB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. Additionally, MPWB has been extensively studied for its potential therapeutic applications, making it a suitable candidate for further research. However, MPWB also has some limitations for lab experiments. It has relatively low solubility in water, which may limit its use in certain assays. Additionally, the mechanism of action of MPWB is not fully understood, which may complicate the interpretation of results.

Future Directions

There are several future directions for the research of MPWB. One potential direction is to further investigate its anti-cancer properties, specifically in other types of cancer. Another potential direction is to investigate its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of MPWB and to optimize its pharmacological properties for clinical use.
In conclusion, MPWB is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its anti-inflammatory, analgesic, anti-cancer, and neuroprotective properties make it a promising candidate for the treatment of a wide range of diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of MPWB involves the reaction of 4-aminobenzamide with 2-methylbenzyl chloride in the presence of a base. The resulting intermediate is then reacted with 3-methoxypropanoyl chloride and piperidine to yield MPWB. The synthesis of MPWB has been optimized to yield high purity and yield, making it a suitable candidate for further research.

Scientific Research Applications

MPWB has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. MPWB has also been shown to exhibit anti-cancer activity, specifically against breast cancer cells. Additionally, MPWB has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-[(2-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-18-5-3-4-6-20(18)17-25-24(28)19-7-9-21(10-8-19)30-22-11-14-26(15-12-22)23(27)13-16-29-2/h3-10,22H,11-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNRTJNFLHFOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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